N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a complex organic compound that features a unique combination of furan, indole, and oxalamide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling to Form the Oxalamide: The final step involves coupling the furan-indole intermediate with oxalyl chloride and 2-aminoethanol to form the oxalamide linkage. This reaction typically occurs under mild conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Oxidized derivatives of the furan and indole rings.
Reduction: Amines derived from the reduction of the oxalamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the indole moiety, potentially altering its biological activity.
N1-(2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: Lacks the hydroxyl group, which could influence its solubility and interaction with biological targets.
Uniqueness
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is unique due to the presence of both furan and indole rings, along with the oxalamide linkage and hydroxyl group
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-10-8-19-17(23)18(24)20-12-15(16-6-3-11-25-16)21-9-7-13-4-1-2-5-14(13)21/h1-6,11,15,22H,7-10,12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLOVSILJQWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCO)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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